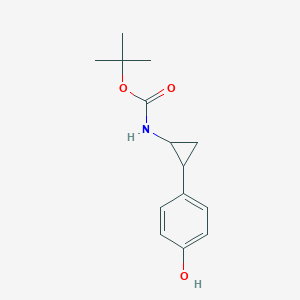
ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a pyridine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Substitution on the Pyridine Ring: The pyridine ring is functionalized with chloro and trifluoromethyl groups using electrophilic aromatic substitution reactions.
Coupling Reactions: The pyrrolidine and pyridine moieties are coupled together using cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Using catalysts and optimized temperatures to increase yield and purity.
Scale-Up Processes: Employing large-scale reactors and continuous flow techniques to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient.
Biological Studies: The compound is used in studies to understand its effects on biological systems.
Materials Science: It may be explored for its properties in creating new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal or biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2S,5S)-5-(5-chloro-2-methylpyridin-4-yl)pyrrolidine-2-carboxylate
- Ethyl (2S,5S)-5-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate
Uniqueness
Ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C13H14ClF3N2O2 |
|---|---|
Molekulargewicht |
322.71 g/mol |
IUPAC-Name |
ethyl (2S,5S)-5-[5-chloro-2-(trifluoromethyl)pyridin-4-yl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H14ClF3N2O2/c1-2-21-12(20)10-4-3-9(19-10)7-5-11(13(15,16)17)18-6-8(7)14/h5-6,9-10,19H,2-4H2,1H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
DNOOGOLOEHTICR-UWVGGRQHSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1)C2=CC(=NC=C2Cl)C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C1CCC(N1)C2=CC(=NC=C2Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


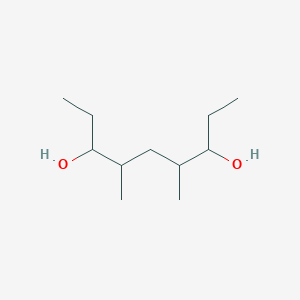
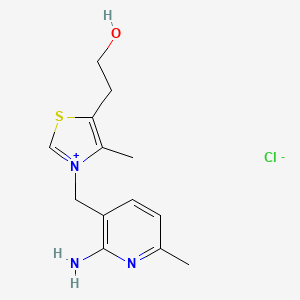
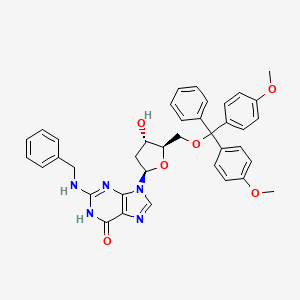
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934992.png)
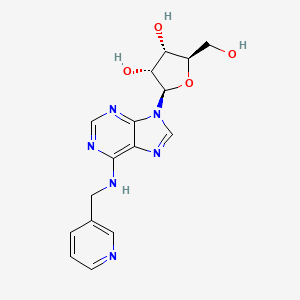

![2-Chloro-4-((1R,3S,5S)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935002.png)

![2-(6-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12935030.png)
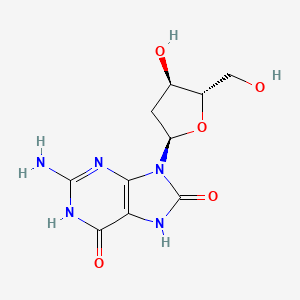

![tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12935046.png)
